4,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with two methyl groups at positions 4 and 6, and a ketone group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one can be achieved through several methods. One common approach involves the hydrogenation of 4,6-dimethylnaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{4,6-Dimethylnaphthalene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-pressure hydrogenation reactors equipped with efficient mixing and temperature control systems is essential for achieving optimal results.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A structurally similar compound with a fully hydrogenated naphthalene ring but without the methyl and ketone substitutions.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another similar compound with two methyl groups at position 1 but lacking the ketone group.
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4,6-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O/c1-8-3-5-10-11(7-8)9(2)4-6-12(10)13/h3,5,7,9H,4,6H2,1-2H3 |
InChI Key |
ZQVPTGVLGHWSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C2=C1C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.